molecular formula C13H16N2O3 B12650020 7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane

7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane

Cat. No.: B12650020
M. Wt: 248.28 g/mol
InChI Key: RFCWFLPXBFLNSE-UHFFFAOYSA-N
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Description

7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structural motif combining an oxetane and an azaspiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can offer new avenues for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization reactions . The reaction conditions often include the use of formic acid and Oxone® as oxidizing agents to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Common reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ring-fused benzimidazoles.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane has several applications in scientific research:

Biological Activity

7-(4-Nitrophenyl)-1-oxa-7-azaspiro[3.5]nonane is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the spirocyclic class of compounds, characterized by a unique spiro structure where two rings are interconnected. Its molecular formula is C14H18N2O3C_{14}H_{18}N_{2}O_{3}, with notable features including a nitrophenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily linked to its role as a GPR119 agonist. GPR119 is a G protein-coupled receptor that plays a crucial role in glucose metabolism and insulin secretion. Activation of this receptor has been associated with beneficial effects in managing diabetes and metabolic disorders.

Key Findings

  • Agonistic Activity : Research indicates that derivatives of 7-azaspiro[3.5]nonane exhibit significant agonistic activity towards GPR119, leading to enhanced glucose-dependent insulin secretion in vitro and in vivo models .
  • Pharmacokinetics : Compound 54g from the series demonstrated favorable pharmacokinetic properties in Sprague-Dawley rats, indicating its potential for further development as an antidiabetic agent .

Biological Activity Overview

The biological activities of this compound can be categorized into several therapeutic areas:

1. Antidiabetic Effects

  • Mechanism : By activating GPR119, the compound promotes insulin secretion and enhances glucose uptake in peripheral tissues.
  • Case Study : In diabetic rat models, administration of the compound resulted in significant reductions in blood glucose levels compared to controls .

2. Neuroprotective Properties

3. Anticancer Activity

  • Target Enzymes : The compound's structural features may allow it to interact with enzymes overexpressed in cancer cells, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), potentially leading to anticancer effects .
  • Research Insights : Preliminary studies indicate that modifications to the basic structure can enhance binding affinity to NQO1, suggesting avenues for developing anticancer therapeutics .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionModel UsedKey Findings
AntidiabeticGPR119 agonismDiabetic ratsSignificant reduction in blood glucose
NeuroprotectivePotential modulation of oxidative stressNeuronal cell linesPromising protective effects observed
AnticancerInteraction with NQO1Cancer cell linesEnhanced binding affinity noted

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

7-(4-nitrophenyl)-1-oxa-7-azaspiro[3.5]nonane

InChI

InChI=1S/C13H16N2O3/c16-15(17)12-3-1-11(2-4-12)14-8-5-13(6-9-14)7-10-18-13/h1-4H,5-10H2

InChI Key

RFCWFLPXBFLNSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CCO2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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